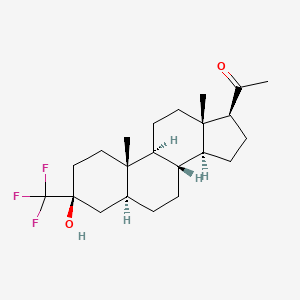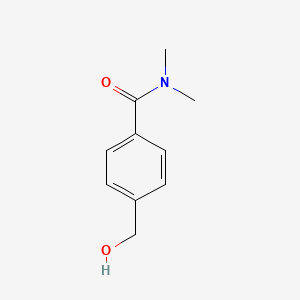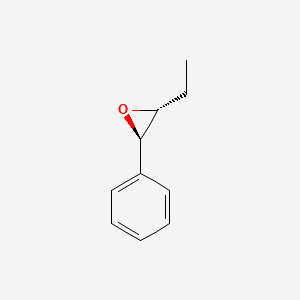
beta-Ethylstyrene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Ethylstyrene oxide is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the oxirane ring. The compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylstyrene oxide typically involves the reaction of styrene oxide with ethyl magnesium bromide in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the epoxidation of cis-stilbene using peracids such as m-chloroperbenzoic acid. This method ensures high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: beta-Ethylstyrene oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols and ethers.
Scientific Research Applications
beta-Ethylstyrene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of beta-Ethylstyrene oxide involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are crucial for understanding the compound’s biological and chemical effects .
Comparison with Similar Compounds
Ethyl methylphenylglycidate: Known for its use in the flavor industry, particularly in artificial fruit flavors.
cis-3-(4-Bromophenyl)oxirane-2-carbonitrile: Used in organic synthesis and drug development.
Uniqueness: beta-Ethylstyrene oxide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
69140-50-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
(2R,3S)-2-ethyl-3-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1 |
InChI Key |
BAFMBHJRYJBYQD-NXEZZACHSA-N |
SMILES |
CCC1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
CC[C@@H]1[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(O1)C2=CC=CC=C2 |
Synonyms |
1-phenyl-1,2-epoxybutane beta-ethylstyrene 7,8-oxide beta-ethylstyrene oxide beta-ethylstyrene oxide, (trans)-isomer trans-8-ethylstyrene 7,8-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


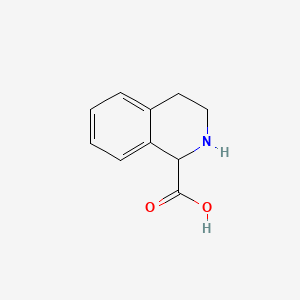
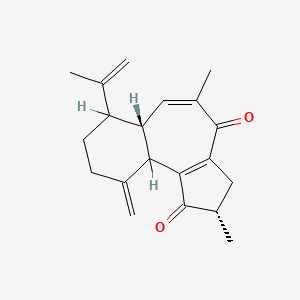
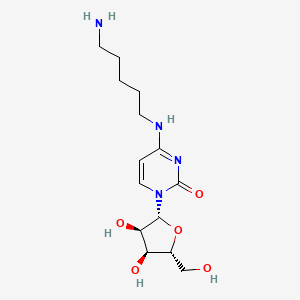
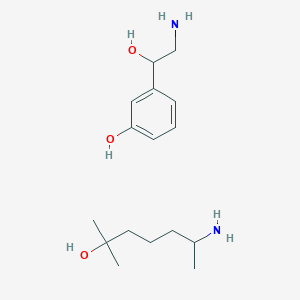

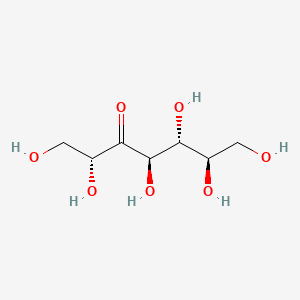
![(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol](/img/structure/B1211227.png)
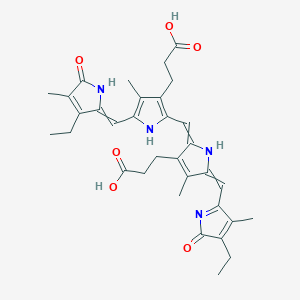
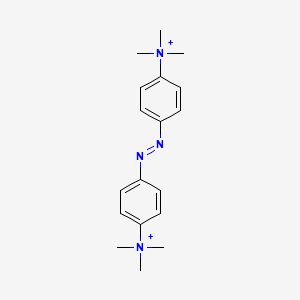

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
